molecular formula C8H8BrNO2 B8815087 2-Amino-5-bromo-4-methoxybenzaldehyde CAS No. 1036756-11-2

2-Amino-5-bromo-4-methoxybenzaldehyde

Cat. No.: B8815087
CAS No.: 1036756-11-2
M. Wt: 230.06 g/mol
InChI Key: ATTFTXASVWTGHE-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxybenzaldehyde (CAS: 1036756-11-2) is a halogenated aromatic aldehyde with a molecular formula of C₈H₇BrNO₂. It features a bromine atom at position 5, a methoxy group at position 4, and an amino group at position 2 on the benzaldehyde backbone. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as indoles and quinolines, due to its reactive aldehyde group and electron-donating substituents . It is commercially available at 95% purity, though some suppliers have discontinued production .

Properties

CAS No.

1036756-11-2

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-5-bromo-4-methoxybenzaldehyde

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,10H2,1H3

InChI Key

ATTFTXASVWTGHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues of 2-Amino-5-bromo-4-methoxybenzaldehyde, highlighting differences in functional groups, substituent positions, and applications:

Compound Name CAS No. Key Differences Molecular Formula Applications Source
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 Carboxylic acid replaces aldehyde group C₈H₇BrNO₃ Peptide coupling, metal coordination
Methyl 4-amino-5-bromo-2-methoxybenzoate 111049-68-4 Methyl ester at position 2 C₉H₁₀BrNO₃ Prodrug synthesis
4-Bromo-5-methoxy-2-methylaniline 152626-77-2 Methylamine replaces aldehyde; bromine at C4 C₈H₁₀BrNO Dye intermediates
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde 1706436-99-8 Diethylamino group at C4; bromine at C5 C₁₂H₁₅BrNO₂ Fluorescent probes
2-Amino-5-bromo-3-methoxybenzaldehyde 205533-21-7 Methoxy group shifted to C3 C₈H₇BrNO₂ Asymmetric catalysis

Functional Group Impact on Reactivity

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in its analogue (CAS 169045-04-9) enables acid-catalyzed reactions like esterification .
  • Substituent Position : Shifting the methoxy group from C4 (target compound) to C3 (CAS 205533-21-7) alters electronic effects, reducing electrophilicity at the aldehyde and limiting condensation reactivity .
  • Amino Group Modifications: Replacing the amino group with a diethylamino group (CAS 1706436-99-8) increases steric hindrance and basicity, making the compound more soluble in organic solvents .

Commercial Availability and Challenges

Researchers often rely on custom synthesis or structurally similar compounds (e.g., CAS 1706436-99-8) for applications requiring enhanced stability .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-5-bromo-4-methoxybenzaldehyde, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or protection/deprotection strategies. For example, starting from 2-hydroxy-4-methoxybenzaldehyde, bromination at the 5-position can be achieved using bromine (Br₂) in acetic acid or HBr with a catalyst like FeBr₃ . Key conditions include:

  • Temperature : Elevated temperatures (80–100°C) to activate the benzene ring for electrophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Protecting groups : Methoxy groups may require protection during bromination to prevent side reactions.

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The methoxy (-OCH₃) group appears as a singlet (~δ 3.8–4.0 ppm), while the aldehyde proton resonates at δ 9.8–10.2 ppm. Bromine’s inductive effect deshields adjacent protons .
  • IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 230 (M⁺) with isotopic patterns characteristic of bromine .

Advanced: What strategies mitigate competing side reactions during derivative synthesis (e.g., over-oxidation or premature substitution)?

  • Controlled Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to prevent over-oxidation of the aldehyde to carboxylic acid .
  • Selective Protection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to avoid unwanted nucleophilic attacks during substitution reactions .
  • Low-Temperature Conditions : For reduction (e.g., converting aldehyde to alcohol), employ NaBH₄ at 0–5°C to minimize side products .

Advanced: How does computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) calculations reveal that the methoxy group’s electron-donating nature activates the benzene ring at specific positions. For example:

  • Electrophilic Sites : The 5-bromo and 4-methoxy substituents direct nucleophiles to the 2- and 6-positions .
  • Charge Distribution : Mulliken charge analysis identifies the aldehyde carbon as highly electrophilic, facilitating Schiff base formation .

Basic: What are common derivatives of this compound, and their medicinal applications?

  • Schiff Bases : Condensation with amines yields imines, studied as antimicrobial agents .
  • Benzoxazoles : Cyclization with thiourea produces heterocycles with antitumor activity .
  • Reduced Alcohols : Catalytic hydrogenation generates benzyl alcohols used in prodrug design .

Advanced: How do solvent polarity and temperature affect regioselectivity in electrophilic substitution?

  • Polar Solvents (e.g., DMSO) : Stabilize transition states, favoring para-substitution relative to the methoxy group .
  • Nonpolar Solvents (e.g., Toluene) : Promote meta-substitution due to reduced solvation of intermediates.
  • Temperature Effects : Higher temperatures (100–120°C) increase ortho/para ratios by overcoming steric hindrance .

Basic: What safety protocols are critical when handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation .
  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact; aldehyde vapors are irritants .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid brominated byproducts .

Advanced: How to resolve contradictions in reported spectroscopic data across studies?

  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (e.g., single-crystal studies in ).
  • Isotopic Labeling : Use ²H/¹³C-labeled analogs to distinguish overlapping signals .
  • Dynamic NMR : Analyze temperature-dependent spectra to confirm conformational equilibria .

Basic: How does the methoxy group influence reactivity compared to non-methoxy analogs?

  • Electron Donation : Methoxy’s +M effect increases ring electron density, accelerating electrophilic substitution but deactivating the aldehyde toward nucleophilic attack .
  • Steric Effects : The bulky methoxy group hinders substitution at adjacent positions, favoring para-bromination .

Advanced: What enzymatic targets are explored using this compound, and what assay methodologies apply?

  • Tyrosinase Inhibition : UV-Vis assays monitor dopachrome formation; IC₅₀ values correlate with substituent electronegativity .
  • Kinase Binding : Fluorescence polarization assays track displacement of ATP-competitive probes .
  • Anticancer Screens : MTT assays evaluate cytotoxicity against HeLa cells, with EC₅₀ values reported in µM ranges .

Notes

  • Contradictions Addressed : Discrepancies in melting points (e.g., vs. 9) likely stem from polymorphic forms or purity levels; recrystallization in ethanol is recommended .

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